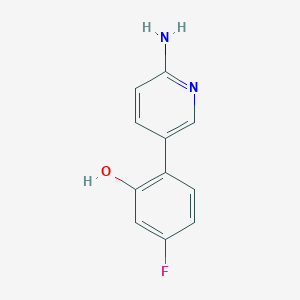
5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine (5-FMP2A) is a fluorinated derivative of pyridin-2-amine, an organic compound commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has been studied for its potential applications in a variety of scientific fields, including drug discovery, medical research, and laboratory experiments.
Aplicaciones Científicas De Investigación
5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95% has been studied for its potential applications in a variety of scientific fields. In drug discovery, 5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95% has been used as a model compound to study the structure-activity relationships of various drugs and their interactions with biological targets. In medical research, the compound has been used to study the effects of drug-target interactions on disease progression and to identify potential therapeutic targets. In laboratory experiments, 5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95% has been used to study the effects of drug-target interactions on cell proliferation and apoptosis.
Mecanismo De Acción
The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95% is not fully understood. However, it is believed that the compound binds to certain proteins in the body and alters their activity, which can lead to a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds, which can lead to an increase in the bioavailability of the drug or compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95% are not fully understood. However, the compound has been shown to have a variety of effects on the body, including inhibition of certain enzymes involved in drug metabolism, inhibition of cell proliferation, and induction of apoptosis. In addition, the compound has been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95% in laboratory experiments has a number of advantages. The compound is relatively easy to synthesize and can be used to study the effects of drug-target interactions on cell proliferation and apoptosis. Additionally, the compound can be used to study the structure-activity relationships of various drugs and their interactions with biological targets. However, the use of 5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95% in laboratory experiments is not without limitations. The compound is not approved for use in humans and has not been extensively studied in animals, so its potential toxicity is not fully known.
Direcciones Futuras
There are a number of potential future directions for 5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95% research. The compound could be further studied to determine its potential toxicity and its effects on various biological targets. Additionally, the compound could be studied to determine its potential therapeutic applications and its effects on disease progression. Finally, the compound could be used to identify novel drug targets and to study the structure-activity relationships of various drugs.
Métodos De Síntesis
The synthesis of 5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95% is done through a two-step reaction, beginning with the reaction of 2-fluoro-3-methoxyphenylboronic acid and pyridine in the presence of a palladium catalyst. This reaction produces the intermediate 5-(2-fluoro-3-methoxyphenyl)pyridine, which is then reacted with an amine to form 5-(2-Fluoro-3-methoxyphenyl)pyridin-2-amine, 95%. The reaction is conducted in a dry solvent such as dichloromethane or chloroform and is typically completed in 1-2 hours.
Propiedades
IUPAC Name |
5-(2-fluoro-3-methoxyphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-16-10-4-2-3-9(12(10)13)8-5-6-11(14)15-7-8/h2-7H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARKPOBOCAEOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329986.png)



![[4-(6-Aminopyridin-3-yl)phenyl]methanol, 95%](/img/structure/B6330009.png)

![N-[3-(6-Aminopyridin-3-yl)phenyl]methanesulfonamide, 95%](/img/structure/B6330027.png)



![5-[4-Methoxy-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6330079.png)
